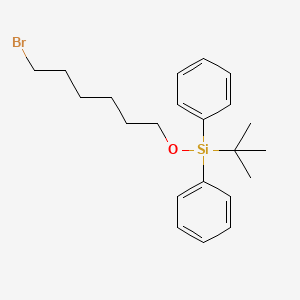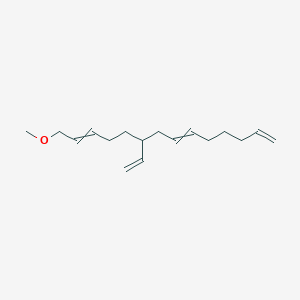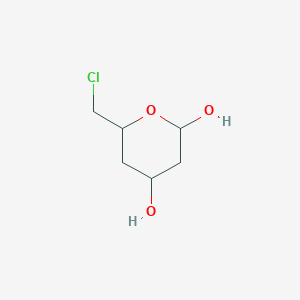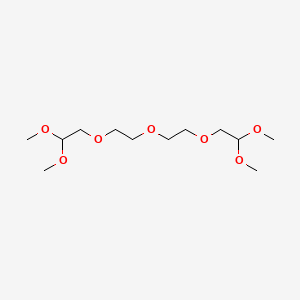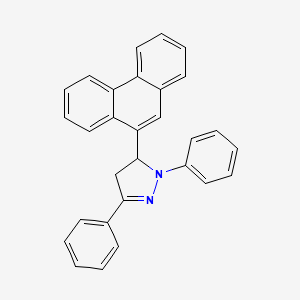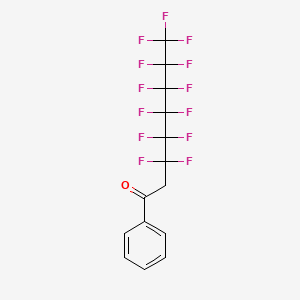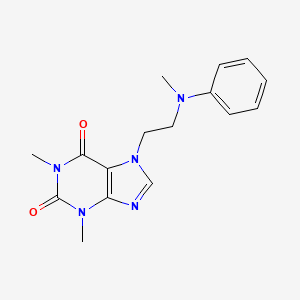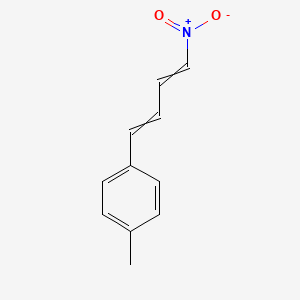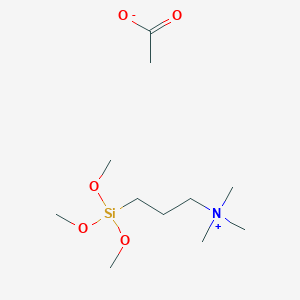
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a trimethoxysilyl group and a quaternary ammonium group. This compound is often used as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate typically involves the following steps:
Reaction of Trimethylchlorosilane with Acrylonitrile: Trimethylchlorosilane reacts with acrylonitrile to form trimethylchlorosilylpropionitrile.
Hydrolysis and Amination: The intermediate product undergoes hydrolysis and subsequent amination to form N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-amine.
Quaternization: The final step involves the quaternization of the amine with acetic acid to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Quaternization: The quaternary ammonium group can participate in ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation: Often facilitated by heating or the presence of catalysts.
Quaternization: Requires the presence of a suitable acid, such as acetic acid.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxanes.
Quaternization: Quaternary ammonium salts.
Scientific Research Applications
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial coatings.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The quaternary ammonium group provides antimicrobial properties by disrupting the cell membranes of microorganisms .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine: Similar structure but with a dimethylamino group instead of a trimethylammonium group.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: Similar structure but with a chloride counterion instead of acetate.
Uniqueness
N,N,N-Trimethyl-3-(trimethoxysilyl)propan-1-aminium acetate is unique due to its combination of a trimethoxysilyl group and a quaternary ammonium group, which provides both strong adhesion properties and antimicrobial activity. This makes it particularly useful in applications where both properties are desired .
Properties
CAS No. |
325975-94-8 |
|---|---|
Molecular Formula |
C11H27NO5Si |
Molecular Weight |
281.42 g/mol |
IUPAC Name |
trimethyl(3-trimethoxysilylpropyl)azanium;acetate |
InChI |
InChI=1S/C9H24NO3Si.C2H4O2/c1-10(2,3)8-7-9-14(11-4,12-5)13-6;1-2(3)4/h7-9H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
IQOFJJQDRSVOAM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


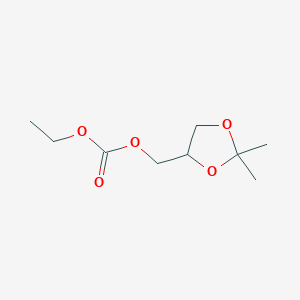
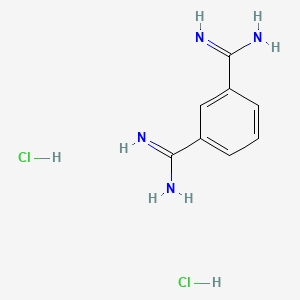
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


